(E,E)-11,13-HEXADECADIEN-1-OL
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Overview
Description
11,13-Hexadecadien-1-ol, (11Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds at the 11th and 13th positions in the carbon chain, both in the Z-configuration. This compound is known for its role as an insect sex pheromone, particularly attractive to male navel orangeworm moths (Amyeloistransitella) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Hexadecadien-1-ol, (11Z,13Z)- can be achieved through various synthetic routes. One common method involves the use of a Wittig reaction to form the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired diene alcohol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds such as 11,13-Hexadecadienal, which can then be reduced to the corresponding alcohol. The overall yield of the process can vary, but efficient methods have been developed to achieve satisfactory yields .
Chemical Reactions Analysis
Types of Reactions: 11,13-Hexadecadien-1-ol, (11Z,13Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: 11,13-Hexadecadienal or 11,13-Hexadecadienoic acid.
Reduction: 11,13-Hexadecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11,13-Hexadecadien-1-ol, (11Z,13Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as an insect pheromone, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pheromone-based pest control products.
Mechanism of Action
The mechanism of action of 11,13-Hexadecadien-1-ol, (11Z,13Z)- primarily involves its role as a pheromone. It binds to specific receptors in the antennae of male navel orangeworm moths, triggering a behavioral response that leads to attraction. The molecular targets are olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the moth’s attraction to the source of the pheromone .
Comparison with Similar Compounds
11,13-Hexadecadienal: An aldehyde derivative with similar double bond positions.
11,13-Hexadecadienoic acid: A carboxylic acid derivative.
11,13-Hexadecanol: A saturated alcohol derivative.
Uniqueness: 11,13-Hexadecadien-1-ol, (11Z,13Z)- is unique due to its specific double bond configuration and its role as an insect pheromone. Its ability to attract specific insect species makes it valuable for research and practical applications in pest control .
Properties
CAS No. |
98010-23-2 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(11E,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |
InChI Key |
GKFQVSXEEVMHMA-VNKDHWASSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
Isomeric SMILES |
CC/C=C/C=C/CCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Key on ui other cas no. |
71720-83-7 |
Purity |
≥95% |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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